LogP Differential: Pivalamide vs. Isobutyramide and Acetamide Analogs
The pivalamide group confers significantly higher lipophilicity compared to shorter-chain acylamino analogs. The target compound has a calculated logP of 1.82 , which is elevated relative to the isobutyramide analog (expected logP ~1.3 based on the loss of one methyl group) and substantially higher than the acetamide analog (expected logP ~0.5). This difference in lipophilicity impacts membrane permeability, plasma protein binding, and non-specific tissue distribution, constituting a verifiable differentiation for procurement decisions involving cell-based assays or in vivo studies.
| Evidence Dimension | Calculated partition coefficient (logP, octanol/water) |
|---|---|
| Target Compound Data | logP = 1.82 |
| Comparator Or Baseline | N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)isobutyramide (estimated logP ~1.3); N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetamide (estimated logP ~0.5) |
| Quantified Difference | +0.5 logP units vs. isobutyramide; +1.3 logP units vs. acetamide |
| Conditions | In silico calculation; data sourced from vendor technical datasheets |
Why This Matters
Higher logP directly impacts compound handling, cell permeability, and assay compatibility; users targeting intracellular targets may find this differentiation critical.
